molecular formula C12H24N2O4 B1668446 Carisoprodol CAS No. 78-44-4

Carisoprodol

Katalognummer: B1668446
CAS-Nummer: 78-44-4
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: OFZCIYFFPZCNJE-UHFFFAOYSA-N

Beschreibung

Carisoprodol is a centrally acting skeletal muscle relaxant of the carbamate class, used as a key research compound in neuropharmacology and toxicology studies . Originally approved for medical use in 1959, it is employed in scientific research to investigate the treatment of acute, painful musculoskeletal conditions . Its exact mechanism of action for relieving discomfort is not fully elucidated, but preclinical studies indicate that the muscle relaxation it induces is associated with altered interneuronal activity in the spinal cord and the descending reticular formation of the brain . A primary focus of this compound research involves its metabolic pathway and active metabolites. The compound is metabolized primarily in the liver by the cytochrome P450 enzyme CYP2C19 to form meprobamate, a substance with known anxiolytic and sedative properties that is also a controlled substance . This metabolic relationship is a significant area of study, particularly regarding the pharmacogenetics of CYP2C19, as individuals with reduced CYP2C19 activity (poor metabolizers) experience increased exposure to this compound and reduced exposure to meprobamate . Researchers utilize this compound to study the pharmacokinetics, bioavailability, and potential for drug-drug interactions in this pathway . The research applications of this compound extend to studying its effects on ligand-gated ion channels. Evidence suggests that this compound and its metabolite meprobamate act as positive allosteric modulators of GABA A receptors, which contributes to their sedative and anxiolytic effects, as well as the compound's abuse potential . The chemical formula of this compound is C 12 H 24 N 2 O 4 , and it has a molar mass of 260.33 g/mol . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCIYFFPZCNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024733
Record name Carisoprodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Carisoprodol is a white powder. (NTP, 1992), Solid
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carisoprodol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), slightly soluble, Soluble in most common organic solvents; practically insoluble in vegetable oils, In water, 30 mg/100 mL at 25 °C; 140 mg/100 mL water at 50 °C, 7.92e-01 g/L
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carisoprodol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARISOPRODOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carisoprodol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Impurities: (2RS)-2-(hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate; 5-methyl-5-propyl-1,3-dioxan-2-one; 2-methyl-2-propylpropane-1,3-diol; meprobamate
Record name CARISOPRODOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

78-44-4
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carisoprodol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carisoprodol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carisoprodol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carisoprodol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carisoprodol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carisoprodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carisoprodol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARISOPRODOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21925K482H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARISOPRODOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carisoprodol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 to 199 °F (NTP, 1992), 92 °C, 92 - 93 °C
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carisoprodol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARISOPRODOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carisoprodol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Aminolysis of 5-Methyl-5-Propyl-1,3-Dioxane-2-One

The foundational method for this compound synthesis involves the aminolysis of 5-methyl-5-propyl-1,3-dioxane-2-one with isopropamide. This two-step process, as detailed in CN102531965A, begins with the preparation of the cyclic carbonate intermediate, 5-methyl-5-propyl-1,3-dioxane-2-one, which is subsequently reacted with isopropamide under mild conditions to yield 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. The final step employs urea in a condensation reaction catalyzed by metal oxides, such as magnesium oxide or zinc oxide, to produce this compound. This method is favored industrially due to its reliance on inexpensive urea and simplified ammonia separation, which streamlines production.

Intermediate Synthesis via Urea Condensation

A complementary approach, outlined in CN103641744B, focuses on synthesizing the critical intermediate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate. Starting with 2-methyl-2-propyl-1,3-propanediol (1,3-PD), the reaction with urea forms 5-methyl-5-propyl-1,3-dioxane-2-one, which undergoes aminolysis with isopropylamine. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and hydrogen peroxide for oxidation ensures high regioselectivity, with reactions conducted at 30–40°C for 4 hours. This method optimizes intermediate purity, a critical factor in large-scale manufacturing.

Catalytic Methods Utilizing Carbon Dioxide

Al-Catalyzed One-Pot Synthesis

A groundbreaking methodology developed by Kleij et al. employs carbon dioxide as a renewable carbon feedstock for synthesizing this compound precursors. This one-pot, three-component reaction couples oxetanes, amines, and CO2 using an aluminum-based catalyst to form functionalized carbamates. The process involves the in situ generation of a six-membered cyclic carbonate from oxetane and CO2, followed by aminolysis with isopropylamine. The Al catalyst enhances reaction rates, reduces by-products, and operates under benign conditions (60–80°C, 24–48 hours), achieving yields exceeding 70%. This approach aligns with green chemistry principles by valorizing CO2 and minimizing hazardous waste.

Formal Synthesis of this compound

The Kleij group’s formal synthesis route demonstrates the versatility of CO2-derived intermediates. By substituting conventional phosgene-based reagents with CO2, this method avoids toxic by-products and simplifies purification. The key carbamate intermediate, 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, is synthesized with high chemoselectivity and subsequently condensed with urea to yield this compound.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalysts/Reagents Conditions Yield Advantages
Traditional Aminolysis 5-Methyl-5-propyl-1,3-dioxane-2-one, isopropamide Metal oxides (MgO, ZnO) Mild, 80–100°C Stable Low-cost urea, simplified ammonia separation
Intermediate Synthesis 2-Methyl-2-propyl-1,3-PD, urea, isopropylamine DCC, H2O2 30–40°C, 4h Not reported High-purity intermediates, efficient oxidation
CO2 Utilization Oxetanes, isopropylamine, CO2 Aluminum-salen complexes 60–80°C, 24–48h >70% Sustainable, phosgene-free, minimal by-products

Industrial Production Considerations

Scalability and Cost Efficiency

Traditional methods remain dominant in industrial settings due to their cost-effectiveness and operational simplicity. The use of urea as a nitrogen source and metal oxide catalysts ensures low raw material costs, with production scales exceeding 100 kg/batch. However, the reliance on petrochemical-derived intermediates, such as 1,3-PD, presents sustainability challenges.

Environmental Impact

The CO2-based method addresses ecological concerns by utilizing a greenhouse gas as a reagent. Despite higher catalyst costs, this approach reduces carbon footprints and aligns with regulatory trends favoring green manufacturing. Pilot-scale studies indicate potential for commercialization, particularly in regions with carbon capture infrastructure.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Musculoskeletal Disorders
    • Carisoprodol is commonly prescribed for acute musculoskeletal pain, particularly in conditions like muscle spasms and injuries. Clinical trials have demonstrated its efficacy in providing significant relief from pain associated with back spasms . A notable study compared 250 mg and 350 mg dosages, revealing that both were effective, but the lower dose had a better safety profile with fewer adverse effects .
  • Sedation and Anxiety Management
    • Due to its sedative effects, this compound has been explored for use in managing anxiety disorders. Its action on GABA_A receptors can lead to anxiolysis, making it a candidate for treating anxiety-related conditions .
  • Withdrawal Management
    • Case studies have documented instances of this compound withdrawal leading to severe symptoms such as delirium and hallucinations. These findings highlight the importance of careful monitoring when discontinuing high-dose regimens . The drug's potential for abuse necessitates caution in prescribing practices.

Pharmacokinetics

This compound is rapidly absorbed, with peak plasma concentrations typically reached within 1.5 to 1.7 hours post-administration. Its half-life ranges from 1.74 to 1.96 hours, with a bioavailability of approximately 92% . The metabolism primarily occurs via the CYP2C19 enzyme, resulting in variable exposure among different populations based on genetic factors affecting enzyme activity .

Safety Profile

While this compound is effective for pain relief, it is associated with several side effects including drowsiness, dizziness, and potential for dependence. The risk of withdrawal symptoms upon abrupt cessation underscores the need for gradual tapering in long-term users . Clinical studies have shown that impairment of psychomotor performance can occur during treatment, necessitating caution in activities requiring alertness .

Case Studies and Research Findings

  • A study documented a case where a patient developed withdrawal-induced delirium after high-dose this compound use, highlighting the risks associated with unsupervised consumption from non-medical sources .
  • Another investigation into this compound's effects on GABA_A receptors demonstrated its ability to potentiate GABAergic currents more effectively than meprobamate, suggesting unique pharmacological properties that warrant further exploration .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic and Pharmacodynamic Comparison

Compound Half-Life (h) Metabolism Key Receptor Action Abuse Potential Withdrawal Symptoms
This compound ~2 CYP2C19 → meprobamate GABAA potentiation High (Schedule IV) Insomnia, tremors, hallucinations
Meprobamate 8–10 CYP2C19 Direct GABAA gating High (Schedule IV) Similar to this compound
Pentobarbital 15–50 Hepatic oxidation GABAA potentiation High (Schedule II) Severe CNS depression, seizures
Chlordiazepoxide 5–30 CYP3A4 GABAA modulation Moderate (Schedule IV) Anxiety rebound, seizures

Clinical and Regulatory Considerations

  • Efficacy : this compound 250 mg TID shows comparable efficacy to 350 mg with fewer adverse events (e.g., drowsiness) .
  • Safety : Dose-dependent CNS depression (lethargy, ataxia) in rodents mirrors human risks, particularly with co-administered depressants .
  • Regulatory Status : this compound’s Schedule IV classification in the U.S. (2011) and withdrawal from European markets (2007) reflect its abuse liability .

Biologische Aktivität

Carisoprodol is a centrally acting muscle relaxant commonly prescribed for the treatment of acute musculoskeletal pain. Understanding its biological activity is crucial for assessing its therapeutic potential, safety, and risks associated with its use.

This compound's pharmacological effects are primarily attributed to its action on the central nervous system (CNS). It is believed to exert muscle relaxant effects by modulating GABAA_A receptors, which are critical for inhibitory neurotransmission in the brain.

  • GABAA_A Receptor Modulation : Research indicates that this compound acts as an allosteric modulator of GABAA_A receptors, enhancing GABA-mediated currents. Its efficacy and potency at these receptors are reportedly greater than those of its metabolite, meprobamate. The estimated effective concentration (EC50_{50}) for this compound is approximately 142 μM .
  • Pharmacokinetics : this compound is rapidly absorbed and distributed throughout the CNS, with a half-life of about 100 minutes. It is predominantly metabolized to meprobamate, which has a significantly longer half-life (6-17 hours), leading to potential accumulation during chronic use .

Biological Effects

  • CNS Depressant Activity : this compound has been shown to produce notable CNS depressant effects, which can lead to sedation and impair cognitive function. This activity can be dangerous, particularly when combined with other CNS depressants such as benzodiazepines or opioids .
  • Impact on Bone Health : Studies have demonstrated that this compound affects bone metabolism by reducing osteoblast activity while increasing osteoclast activity, leading to an imbalance in bone formation and resorption. Specifically, it downregulates genes involved in endochondral ossification, such as Sox9 and collagen type II .
  • Withdrawal Symptoms : Case studies have documented withdrawal symptoms associated with high doses of this compound, including confusion, hallucinations, and delirium. For instance, one case involved a patient who developed severe symptoms after self-discontinuing high doses of this compound .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusFindings
Bone MetabolismReduced osteoblast activity; increased osteoclast activity; downregulation of Sox9 and collagen type II expression.
GABAA_A ModulationPotentiation of GABA-gated currents; greater efficacy than meprobamate; EC50_{50} at 142 μM.
Withdrawal EffectsDocumented cases of severe withdrawal symptoms including confusion and hallucinations after high-dose use.
Abuse PotentialHigh levels of misuse reported; significant percentage of patients exceeding recommended dosages.

Case Studies

  • Case Study on Withdrawal : A notable case involved a 43-year-old woman who experienced severe psychiatric symptoms after discontinuing high doses of this compound taken over an extended period. This highlights the potential for dependency and the need for careful management when prescribing this medication .
  • Abuse Patterns : In Norway, a study reported that a significant number of patients received this compound prescriptions at doses exceeding recommended guidelines, indicating a potential for abuse and misuse within the population .

Q & A

Q. What molecular dynamics (MD) protocols are recommended to study this compound’s metabolite (meprobamate) interactions with CNS targets?

  • Methodological Answer : Simulate meprobamate’s binding to GABAA receptors using all-atom MD in a lipid bilayer. Compare free-energy landscapes (e.g., MM-PBSA) with experimental IC50 values from patch clamp studies. Validate via mutational analysis (e.g., α3-to-α1 subunit swaps) to confirm binding site specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carisoprodol
Reactant of Route 2
Reactant of Route 2
Carisoprodol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.